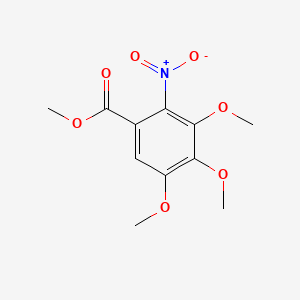

Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Description

Significance of Nitro-Substituted Aromatic Esters in Synthetic Chemistry

Nitro-substituted aromatic esters are a pivotal subclass of nitroaromatics that serve as crucial building blocks in organic synthesis. The presence of both a nitro group and an ester group on the aromatic ring creates a unique electronic environment that influences the molecule's reactivity. The nitro group is a powerful deactivating group, making the aromatic ring less susceptible to electrophilic aromatic substitution than unsubstituted benzene (B151609). nih.gov This deactivating effect also directs incoming electrophiles primarily to the meta position relative to the nitro group. nih.gov

These compounds are vital precursors for a diverse range of more complex molecules. For instance, the nitro group can be readily reduced to form an amino group (-NH₂), providing a gateway to the synthesis of anilines, which are key components in many dyes and pharmaceuticals. wikipedia.org This transformative potential makes nitroaromatic esters essential intermediates in the production of bioactive molecules, including various drugs and agrochemicals. nih.govnih.gov Their utility is further demonstrated in specialized reactions, such as the synthesis of amino acid derivatives through reactions with chelated ester enolates.

Contextualization of Methyl 3,4,5-trimethoxy-2-nitrobenzoate within Nitrobenzoate Chemistry

This compound is a polysubstituted aromatic ester that holds particular interest in synthetic chemistry. It is a valuable intermediate compound, recognized for its role in the synthesis of various bioactive molecules. Its structure is characterized by a methyl benzoate (B1203000) core with a nitro group at the 2-position and three methoxy (B1213986) groups at the 3, 4, and 5-positions. This specific arrangement of functional groups—one strongly deactivating nitro group, a deactivating ester group, and three activating methoxy groups—creates a complex interplay of electronic effects that dictates its chemical behavior and synthetic utility. This compound serves as a key building block in the development of novel therapeutic agents and agricultural chemicals.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5081-42-5 |

| Molecular Formula | C₁₁H₁₃NO₇ |

| Molecular Weight | 271.22 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 63-71 °C |

Historical Perspectives on Aromatic Nitration Reactions and Esterification

The development of methods to synthesize compounds like this compound is built upon foundational reactions in organic chemistry that have been studied for nearly two centuries.

Aromatic Nitration: The introduction of a nitro group onto an aromatic ring is one of the most studied electrophilic aromatic substitution reactions. The history of nitration dates back to 1834, when Eilhard Mitscherlich first prepared nitrobenzene (B124822) by treating benzene with fuming nitric acid. nih.gov A significant advancement was the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, which generates the highly reactive nitronium ion (NO₂⁺). nih.govopenochem.org The mechanism involving the nitronium ion as the key electrophile was later elucidated through the pioneering work of chemists like Christopher Ingold, which laid the groundwork for our modern understanding of the reaction. masterorganicchemistry.com

Esterification: The formation of esters from a carboxylic acid and an alcohol is another cornerstone of organic synthesis. The most classic method is the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895. chemistrylearner.comsynarchive.commdpi.com Their work established the critical role of an acid catalyst to facilitate the reaction, which is a reversible equilibrium. chemistrylearner.comsciencemadness.org This breakthrough allowed for the efficient synthesis of esters and remains a widely used protocol. mdpi.comontosight.ai Over the decades, the process has been refined, leading to a variety of catalysts and conditions to optimize yields and drive the reaction to completion.

Overview of Research Trajectories for Complex Aromatic Compounds

The synthesis of complex, polysubstituted aromatic compounds remains a vibrant and challenging area of chemical research. numberanalytics.com A primary focus is the development of new synthetic reactions and strategies that allow for precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. numberanalytics.com Researchers are continually exploring novel catalytic systems, including transition metal, organocatalytic, and enzymatic methods, to achieve highly selective and efficient transformations. ekb.eg

Future research directions are increasingly pointing towards several key areas. There is a strong emphasis on "green chemistry" and sustainability, which involves designing processes that minimize waste and use renewable resources. numberanalytics.comacs.org Furthermore, the application of complex aromatic compounds is expanding into new fields beyond traditional pharmaceuticals and agrochemicals. numberanalytics.com These include materials science, where aromatics are used to create materials with unique electronic and optical properties, and bioorganic chemistry, where they are used to probe and understand complex biological processes. numberanalytics.comnumberanalytics.com This convergence of disciplines promises to drive innovation and lead to the discovery of novel molecules with unprecedented functions. ekb.eg

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4,5-trimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEIEWYPDCDNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063695 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5081-42-5 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5081-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trimethoxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to Methyl 3,4,5-trimethoxy-2-nitrobenzoate

The primary and most well-documented method for synthesizing this compound involves a two-step process: the nitration of 3,4,5-trimethoxybenzoic acid, followed by the esterification of the resulting nitro-acid with methanol (B129727). truman.edutruman.edu

Nitration of 3,4,5-trimethoxybenzoic acid followed by Esterification with Methanol

This synthetic strategy first introduces a nitro group onto the aromatic ring of 3,4,5-trimethoxybenzoic acid through an electrophilic aromatic substitution reaction. The subsequent step converts the carboxylic acid functional group into a methyl ester.

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution. youtube.com The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. byjus.compearson.com

The generation of the nitronium ion is typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edunumberanalytics.com Sulfuric acid, being the stronger acid, protonates nitric acid. byjus.comyoutube.com This protonation creates a good leaving group (a water molecule), which departs and results in the formation of the highly electrophilic nitronium ion. pearson.comyoutube.com

The reaction mechanism proceeds in three key steps:

Generation of the Electrophile: The reaction between concentrated nitric and sulfuric acids produces the nitronium ion. youtube.comunacademy.com

Electrophilic Attack: The electron-rich π system of the 3,4,5-trimethoxybenzoic acid attacks the nitronium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comlibretexts.org

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitrated product. byjus.commasterorganicchemistry.com

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Generation of the nitronium ion (NO₂⁺) | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) |

| 2 | Attack of the aromatic ring on the nitronium ion | 3,4,5-trimethoxybenzoic acid, Nitronium ion (NO₂⁺) |

| 3 | Formation of the sigma complex (arenium ion) | Resonance-stabilized carbocation |

| 4 | Deprotonation to restore aromaticity | Weak base (e.g., H₂O, HSO₄⁻) |

The position of nitration on the benzene (B151609) ring is directed by the substituents already present. Methoxy (B1213986) groups (-OCH₃) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comvaia.com This increased electron density makes the ortho and para positions more nucleophilic and thus more susceptible to attack by an electrophile. youtube.comlibretexts.org

In the case of 3,4,5-trimethoxybenzoic acid, the three methoxy groups significantly activate the aromatic ring. The carboxylic acid group (-COOH), however, is a deactivating group and a meta-director. truman.eduyoutube.com The directing effects of these competing groups, along with steric hindrance, determine the final position of the incoming nitro group. The methoxy groups, being strong activators, will have a more dominant directing effect than the deactivating carboxylic acid group.

The resonance structures of the sigma complex intermediate show that the positive charge can be delocalized onto the oxygen atom of the methoxy group when the attack is at the ortho or para position, providing extra stabilization. lumenlearning.com However, the bulky nature of the methoxy groups can sterically hinder the approach of the electrophile to the ortho positions. organicchemistrytutor.comyoutube.com Therefore, a careful analysis of both electronic and steric factors is necessary to predict the major product. The nitration of 3,4,5-trimethoxybenzoic acid specifically yields 2-nitro-3,4,5-trimethoxybenzoic acid, indicating that the directing influence of the methoxy groups and the electronic nature of the ring favor substitution at the C2 position.

| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (by resonance) | Ortho, Para | Activating |

| Carboxylic Acid (-COOH) | Electron-withdrawing (by induction and resonance) | Meta | Deactivating |

The regioselectivity of a reaction can be governed by either kinetic or thermodynamic control. thecatalyst.org Under kinetic control, the product that is formed fastest predominates, which corresponds to the reaction pathway with the lowest activation energy. youtube.com Under thermodynamic control, the most stable product is the major product, which is achieved when the reaction is reversible and allowed to reach equilibrium. youtube.com

Nitration reactions are generally considered to be under kinetic control because they are typically irreversible processes. ic.ac.uk The relative rates of attack at different positions on the aromatic ring determine the product distribution. The stability of the transition state leading to the sigma complex is a key factor. For substrates with activating groups like methoxy groups, the transition states for ortho and para attack are lower in energy due to better charge delocalization, leading to faster reaction rates at these positions. thecatalyst.org While low temperatures often favor the kinetic product, most nitrations are performed under conditions where the reaction is irreversible, making the kinetic product the only observed outcome. youtube.com

Following nitration, the resulting 2-nitro-3,4,5-trimethoxybenzoic acid is converted to its methyl ester. The most common method for this transformation is the Fischer esterification. truman.edu This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. truman.eduiajpr.com

The mechanism of Fischer esterification involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a protonated ester.

Deprotonation: A weak base, such as water or methanol, removes the proton from the carbonyl oxygen to yield the final methyl ester product and regenerate the acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. truman.edu

Esterification Reactions for Methyl Ester Formation

Acid-Catalyzed Esterification Mechanisms

The formation of the methyl ester from the corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid, is typically achieved through Fischer esterification. This is a classic acid-catalyzed equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through several distinct, reversible steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, an oxonium ion. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This step yields a protonated ester.

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Since all steps in the Fischer esterification are reversible, the reaction exists in an equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol (methanol) or by removing water from the reaction mixture as it is formed. tcu.edunih.gov

Optimization of Esterification Conditions (e.g., Temperature, Catalyst, Solvent)

Optimizing the conditions for esterification is crucial for maximizing the yield and purity of this compound. The key parameters that influence the reaction outcome are temperature, the nature and concentration of the catalyst, and the choice of solvent.

Temperature : Esterification reactions are typically performed at elevated temperatures, often at the reflux temperature of the alcohol used as the solvent. Increased temperature accelerates the rate of reaction, allowing equilibrium to be reached more quickly. Microwave-assisted conditions have also been shown to enhance reaction rates compared to conventional heating. researchgate.net

Catalyst : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are conventional catalysts for Fischer esterification. tcu.edu The catalyst concentration is important; a catalytic amount is sufficient to facilitate the reaction. In recent years, solid acid catalysts and Lewis acids, such as those based on zirconium or bismuth, have been explored as more environmentally friendly and easier-to-handle alternatives to corrosive mineral acids. rug.nl

Solvent : In many Fischer esterification protocols, the alcohol reactant (in this case, methanol) is used in large excess and also serves as the solvent. This high concentration of a reactant helps to drive the equilibrium toward the formation of the ester product. tcu.edu In other cases, an inert solvent like toluene (B28343) may be used, particularly with azeotropic distillation setups (e.g., using a Dean-Stark apparatus) to remove the water byproduct and shift the equilibrium. tcu.edu

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

| Parameter | Condition | Rationale and Effect on Reaction |

|---|---|---|

| Temperature | Reflux / Elevated | Increases reaction rate to reach equilibrium faster. |

| Catalyst | Brønsted Acids (H₂SO₄, TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. |

| Lewis Acids (Zr, Bi compounds) | Offers milder conditions and easier workup. rug.nl | |

| Reactant Ratio | Excess Alcohol (Methanol) | Shifts the equilibrium towards the product side (Le Chatelier's Principle). tcu.edu |

| Water Removal | Azeotropic Distillation | Removes a product, driving the equilibrium towards completion. tcu.edu |

Modifications and Optimized Protocols for this compound Synthesis

The synthesis of this compound is commonly achieved by the nitration of a suitable precursor, methyl 3,4,5-trimethoxybenzoate (B1228286). This electrophilic aromatic substitution reaction requires careful selection of reagents and strict control over reaction parameters to ensure high yield and regioselectivity.

Application of Specific Nitrating Reagents (e.g., Fuming Nitric Acid in Acetic Acid)

The introduction of a nitro (-NO₂) group onto the aromatic ring is a critical step. The choice of nitrating agent significantly impacts the reaction's outcome. A standard and highly effective nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgrsc.org

The role of sulfuric acid is to react with nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. aiinmr.comma.edu

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

An alternative nitrating system involves the use of fuming nitric acid in conjunction with acetic acid or acetic anhydride (B1165640). This mixture can also serve as an effective nitrating agent, sometimes offering different selectivity or milder conditions compared to the potent nitric acid/sulfuric acid mixture.

Table 2: Comparison of Common Nitrating Systems

| Nitrating Reagent | Composition | Characteristics and Application |

|---|---|---|

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | The most common and powerful nitrating agent. Generates the nitronium ion (NO₂⁺). orgsyn.orgrsc.org |

| Nitric Acid in Acetic Anhydride | HNO₃ + (CH₃CO)₂O | Forms acetyl nitrate, a less aggressive nitrating agent. Can be useful for sensitive substrates. |

| Fuming Nitric Acid | HNO₃ with dissolved NO₂ | A highly corrosive and reactive agent, used for less reactive aromatic rings. |

Influence of Reaction Temperature and Duration on Product Yield and Purity

Temperature control is arguably the most critical parameter in the nitration of aromatic compounds. The reaction is highly exothermic, and failure to maintain a low temperature can lead to undesirable side reactions.

Reaction Temperature : The nitration of methyl benzoate (B1203000) and its derivatives is typically conducted at low temperatures, generally between 0°C and 15°C, using an ice-water bath to dissipate the heat generated. orgsyn.orgma.edu Exceeding this temperature range significantly increases the rate of side reactions, such as the formation of dinitro-substituted products and oxidative degradation of the starting material, which results in a lower yield and a less pure product. orgsyn.orgscribd.com One study noted that nitrating at 50°C or 70°C leads to the formation of significant amounts of oily byproducts, drastically reducing the yield of the desired solid product. orgsyn.org

Reaction Duration : The duration of the reaction, including the rate of addition of the nitrating agent, is also important. The nitrating mixture is typically added slowly over a period of 15 minutes to an hour to maintain temperature control. orgsyn.orgrsc.org After the addition is complete, the reaction is often allowed to proceed for a short period (e.g., 15 minutes) at room temperature to ensure completion before the product is isolated by pouring the reaction mixture onto ice. rsc.orgma.edu

Table 3: Effect of Temperature on Nitration Yield of Methyl Benzoate

| Temperature Range | Product Yield | Purity and Byproducts |

|---|---|---|

| 5–15°C | 81–85% | High purity, minimal byproducts. orgsyn.org |

| 50°C | Reduced | Increased formation of oily byproducts (ortho-isomers, dinitro compounds). orgsyn.org |

| 70°C | Significantly Reduced | Substantial formation of oily byproducts and potential for degradation. orgsyn.org |

Exploration of Novel Synthetic Strategies for this compound and Related Analogues

While the classical approach of esterification followed by nitration is well-established, research continues into novel synthetic strategies to improve efficiency, yield, and environmental sustainability. These strategies often focus on alternative catalysts, reaction media, or activation methods. For instance, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for Fischer esterification, offering a more efficient route to the methyl benzoate intermediate. researchgate.netacademicpublishers.org

Alternative Functionalization Approaches of Substituted Benzoates

Alternative functionalization provides different pathways to construct the target molecule or its analogues. Instead of direct nitration, other functional groups can be introduced and later converted to the nitro group. Furthermore, the order of synthetic steps can be altered. For example, one could envision a route starting with a pre-nitrated benzene derivative, followed by the introduction of the methoxy and carboxylate functionalities.

The synthesis of various derivatives of 3,4,5-trimethoxybenzoic acid for applications such as potential efflux pump inhibitors demonstrates the versatility of this chemical scaffold. nih.gov These syntheses often involve creating amide or other ester linkages from the parent carboxylic acid, showcasing different functionalization approaches that could be adapted for the synthesis of complex analogues. nih.gov One-pot, multi-component reactions are also emerging as a powerful strategy for the efficient synthesis of complex functionalized molecules from simple precursors in a single step. rsc.org

Enzymatic or Biocatalytic Synthesis Pathways

The application of enzymes in the synthesis of nitroaromatic compounds represents a significant advancement, offering mild reaction conditions and high selectivity, which are often challenging to achieve with conventional chemical methods. acs.orgresearchgate.net While direct enzymatic synthesis of this compound is not yet widely documented, the principles derived from the biocatalytic nitration of other aromatic compounds provide a clear framework for potential pathways.

Enzymatic nitration strategies predominantly fall into two categories: direct oxidative nitration and the oxidation of an amine precursor. acs.orgresearchgate.net For a substrate like a trimethoxybenzoate derivative, direct oxidative nitration is the more relevant pathway. This approach often utilizes oxidoreductases, such as peroxidases or cytochrome P450 enzymes, which can catalyze the introduction of a nitro group onto an aromatic ring under environmentally benign conditions. acs.orgnih.gov

Heme Peroxidases in Aromatic Nitration: Horseradish Peroxidase (HRP) is a well-studied enzyme capable of catalyzing the nitration of electron-rich aromatic compounds. digitellinc.comresearchgate.net The reaction typically proceeds in the presence of hydrogen peroxide (H₂O₂) and a nitrite (B80452) source like sodium nitrite (NaNO₂). digitellinc.com The enzyme is believed to activate the substrate, making it susceptible to attack by a nitrating species generated in the reaction medium. The key advantage of HRP-catalyzed reactions is the mild conditions (ambient temperature and neutral pH) under which they occur, preventing substrate degradation and polymerization. researchgate.net For a highly activated ring system like that in a 3,4,5-trimethoxybenzoate precursor, such an enzymatic approach could offer a high degree of regioselectivity.

Cytochrome P450 Enzymes: Another promising class of enzymes is the cytochrome P450 family. researchgate.netnih.gov Nature has evolved specific P450 enzymes, such as TxtE, to perform direct nitration on aromatic rings. nih.gov The TxtE enzyme, found in the thaxtomin biosynthetic pathway, catalyzes the nitration of L-tryptophan using nitric oxide (NO) and molecular oxygen (O₂). nih.gov This mechanism involves a unique iron(III)-peroxynitrite intermediate that delivers a nitro group to the aromatic substrate. nih.gov Engineering such P450 enzymes could broaden their substrate scope, potentially enabling the specific nitration of synthetic molecules like Methyl 3,4,5-trimethoxybenzoate. The development of self-sufficient P450 chimeras, which fuse the enzyme with its necessary reductase domains, further enhances their potential as practical biocatalysts for synthesizing nitro chemicals. nih.gov

The table below summarizes key aspects of these enzymatic approaches.

| Enzyme Class | Typical Cofactors/Cosubstrates | Reaction Mechanism | Advantages | Potential Application to Target Compound |

| Heme Peroxidases (e.g., HRP) | H₂O₂, NaNO₂ | Oxidative nitration of electron-rich aromatics. digitellinc.com | Mild reaction conditions, high selectivity, avoids harsh acids. acs.orgresearchgate.net | Nitration of the electron-rich trimethoxybenzene ring. |

| Cytochrome P450 (e.g., TxtE) | O₂, NO, Redox Partners | Direct nitration via an iron(III)-peroxynitrite intermediate. nih.gov | High regio- and chemo-selectivity, potential for engineering. acs.orgnih.gov | Regioselective introduction of the nitro group at the C2 position. |

Green Chemistry Approaches in Nitro-Compound Synthesis

The synthesis of nitro compounds has traditionally relied on harsh reagents like mixed nitric and sulfuric acids, which generate significant acidic waste and pose safety risks. sasin.eduorgchemres.orgnih.gov Green chemistry seeks to mitigate these issues by developing more sustainable and environmentally benign synthetic methods. royalsocietypublishing.org These approaches focus on using safer reagents, alternative energy sources, and minimizing waste, all of which are applicable to the synthesis of this compound.

Alternative Nitrating Agents and Catalysts: A key area of green chemistry is the replacement of the hazardous HNO₃/H₂SO₄ mixture. orgchemres.org Dinitrogen pentoxide (N₂O₅) has emerged as a more eco-friendly nitrating agent. nih.gov When used in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, it allows for nitration under mild conditions (20 °C) with high yields and minimal acidic waste. nih.gov The TFE solvent can be easily recovered and reused, making the process more sustainable. nih.gov

Solid acid catalysts, such as modified zeolites or Nafion-H, offer another green alternative. nih.govresearchgate.net These catalysts can replace liquid sulfuric acid, simplifying product work-up and allowing for catalyst recycling. researchgate.net Their use can enhance regioselectivity due to the confining environment within the catalyst's pores. researchgate.net Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, have also been employed as both solvent and nitrating agent for the ipso-nitration of arylboronic acids, avoiding the need for other cocatalysts. orgchemres.orgorganic-chemistry.org

Innovative Reaction Conditions: The principles of green chemistry also emphasize minimizing energy consumption. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to accelerate nitration reactions, reduce energy use, and improve product yields by enabling rapid and uniform heating. researchgate.netresearchgate.net Similarly, ultrasound-assisted nitration provides another energy-efficient method. researchgate.net

Photocatalysis represents a metal-free approach to nitration. royalsocietypublishing.orgorganic-chemistry.org This method can be used for the ipso-nitration of boronic acid derivatives using bench-stable and recyclable nitrating reagents under mild, operationally simple conditions. organic-chemistry.org

The following table outlines various green chemistry approaches applicable to nitro-compound synthesis.

| Green Chemistry Approach | Principle | Example/Method | Advantages |

| Safer Reagents | Use of less hazardous chemical syntheses. researchgate.net | Dinitrogen pentoxide (N₂O₅) in liquefied TFE. nih.gov | Eliminates strong acids, reduces acidic waste, reusable solvent. nih.gov |

| Catalysis | Use of catalytic reagents over stoichiometric ones. royalsocietypublishing.orgresearchgate.net | Solid acid catalysts (e.g., zeolites, Nafion-H). nih.govresearchgate.net | Catalyst is reusable, simplifies purification, can improve selectivity. researchgate.net |

| Alternative Solvents | Use of safer solvents and auxiliaries. researchgate.net | Ionic liquids (e.g., [Dsim]NO₃) as both solvent and reagent. organic-chemistry.org | Eliminates volatile organic solvents, can be recycled. researchgate.net |

| Energy Efficiency | Minimizing energy requirements for chemical processes. researchgate.net | Microwave irradiation, ultrasound-assisted reactions. royalsocietypublishing.orgresearchgate.net | Faster reaction times, reduced energy consumption, improved yields. researchgate.net |

| Metal-Free Methods | Avoiding toxic heavy metal catalysts. | Photocatalytic ipso-nitration of boronic acids. organic-chemistry.org | Mild conditions, high functional group tolerance, avoids metal contamination. organic-chemistry.org |

By integrating these enzymatic and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also aligns with the modern imperatives of sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 3,4,5-trimethoxy-2-nitrobenzoate

NMR spectroscopy serves as a cornerstone for the structural analysis of this compound, offering unambiguous evidence for the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic proton.

The sole aromatic proton (H-6) is expected to appear as a singlet in the downfield region of the spectrum, a consequence of the deshielding effects of the adjacent ester and methoxy groups. The protons of the four methoxy groups are observed as sharp singlets. The methyl ester protons (-COOCH₃) are typically found at a distinct chemical shift compared to the aromatic methoxy groups due to their different chemical environments. The three methoxy groups attached to the benzene (B151609) ring also exhibit unique chemical shifts, reflecting their positions relative to the electron-withdrawing nitro group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-6 | ~7.3 | Singlet | 1H |

| C5-OCH₃ | ~3.95 | Singlet | 3H |

| C4-OCH₃ | ~3.90 | Singlet | 3H |

| C3-OCH₃ | ~3.85 | Singlet | 3H |

| Ester -OCH₃ | ~3.80 | Singlet | 3H |

Note: The chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The spectrum displays eleven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

The carbonyl carbon of the ester group appears significantly downfield, typically above 160 ppm. The aromatic carbons show a wide range of chemical shifts due to the combined influence of the nitro and trimethoxy substituents. The carbon bearing the nitro group (C-2) is heavily deshielded, while the carbons attached to the electron-donating methoxy groups are shielded to varying degrees. The carbons of the four methoxy groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~164 |

| C-4 | ~153 |

| C-5 | ~152 |

| C-3 | ~145 |

| C-2 | ~141 |

| C-1 | ~125 |

| C-6 | ~110 |

| C5-OCH₃ | ~62 |

| C4-OCH₃ | ~61 |

| C3-OCH₃ | ~56 |

| Ester -OCH₃ | ~53 |

Note: These are predicted chemical shifts based on structure-activity relationships and data from similar compounds.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive confirmation of the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. In this molecule, with only one isolated aromatic proton, significant COSY correlations would not be expected in the aromatic region. However, it would confirm the absence of proton-proton coupling for the aromatic singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for directly correlating each proton to the carbon atom it is attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic proton (H-6) to its corresponding ¹³C signal (C-6). Similarly, it would link the proton signals of each of the four methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for establishing the connectivity of quaternary carbons and piecing together the molecular framework. For instance, the aromatic proton (H-6) would show correlations to the quaternary carbons C-1, C-2, and C-4, as well as the ester carbonyl carbon. The protons of the methyl ester would show a strong correlation to the carbonyl carbon. The protons of the C-3, C-4, and C-5 methoxy groups would show correlations to the C-3, C-4, and C-5 carbons, respectively, confirming their positions on the aromatic ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides vital information about the molecular weight and elemental composition of the compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy. For this compound, the molecular formula is C₁₁H₁₃NO₇. The calculated monoisotopic mass for this formula is 271.06920 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within a few parts per million), thereby confirming the elemental composition of the molecule.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of 240.

Loss of a nitro group (NO₂): This would lead to a fragment at m/z 225.

Loss of the methyl ester group (•COOCH₃): This fragmentation would produce an ion at m/z 212.

Sequential loss of methyl groups (•CH₃): The molecular ion or subsequent fragments can lose methyl radicals, leading to peaks at m/z values 15 units lower than the parent ion.

Analysis of the relative abundances of these and other fragment ions allows for the confirmation of the presence and connectivity of the functional groups within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing its purity by separating it from any starting materials, byproducts, or degradation products. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, providing information about the vibrational modes of a molecule.

The vibrational spectrum of this compound is expected to be rich with characteristic peaks corresponding to its various functional groups. The nitro (NO₂) group typically exhibits two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration is generally observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region.

The three methoxy (O-CH₃) groups will also give rise to characteristic vibrational modes. The C-H stretching vibrations of the methyl groups are expected in the 2850-2960 cm⁻¹ region. Additionally, the C-O stretching vibrations of the methoxy groups will produce strong bands, typically in the 1000-1300 cm⁻¹ range. The precise positions of these bands can be influenced by their substitution pattern on the benzene ring.

A representative table of expected vibrational frequencies is provided below, based on typical ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbonyl (C=O) | Stretch | 1715 - 1730 |

| Methoxy (C-H) | Stretch | 2850 - 2960 |

| Methoxy (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, analysis of closely related compounds can provide an indication of its likely crystallographic features. For example, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate was determined to be in the triclinic crystal system with the space group P-1. mdpi.com It is plausible that this compound could crystallize in a similar low-symmetry system due to its molecular complexity. The unit cell parameters (a, b, c, α, β, γ) would be determined with high precision from the diffraction data.

A hypothetical data table for a related nitrobenzoate derivative is presented for illustrative purposes.

| Crystal Parameter | Example Value (from a related compound) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2831 |

| b (Å) | 10.522 |

| c (Å) | 11.410 |

| α (°) | 83.38 |

| β (°) | 80.83 |

| γ (°) | 82.02 |

| Volume (ų) | 851.0 |

The solid-state conformation of this compound would be revealed by X-ray crystallography, including the dihedral angles between the benzene ring and the nitro and methyl ester substituents. In many substituted nitrobenzenes, the nitro group is often twisted slightly out of the plane of the aromatic ring.

The packing of molecules in the crystal is governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl groups and the oxygen atoms of the nitro and carbonyl groups are likely to be present. mdpi.com Van der Waals forces will also play a significant role in the crystal packing. In some nitroaromatic compounds, π-π stacking interactions between the benzene rings of adjacent molecules contribute to the stability of the crystal lattice. mdpi.com A detailed crystallographic study would elucidate the specific nature and geometry of these interactions, providing a complete picture of the supramolecular assembly in the solid state.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for key chemical transformations.

Reduction of the Nitro Group to Amine (Methyl 2-amino-3,4,5-trimethoxybenzoate)

The conversion of the nitro group to an amine is a fundamental transformation, yielding Methyl 2-amino-3,4,5-trimethoxybenzoate. This reaction is crucial for the synthesis of various downstream compounds. The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group to an amine while leaving the ester group intact.

Representative Reaction Conditions for Catalytic Hydrogenation:

| Parameter | Value/Condition |

| Substrate | Methyl 4,5-dimethoxy-2-nitrobenzoate (analogue) |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethyl Acetate |

| Temperature | 25 °C |

| Pressure | 15 psi |

| Reaction Time | 16 hours |

| Yield | 97% |

In molecules with multiple reducible functional groups, chemoselectivity is of paramount importance. For Methyl 3,4,5-trimethoxy-2-nitrobenzoate, it is crucial to reduce the nitro group without affecting the methyl ester moiety. While catalytic hydrogenation with Pd/C is generally chemoselective for this purpose, other methods have been developed to offer alternative selectivities or milder reaction conditions.

One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a metal salt like iron(II) chloride (FeCl₂). This system has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities, providing the corresponding amines in high yields. Another modern approach is the use of electrochemical reduction. This method can be highly chemoselective, and studies on various substituted nitrobenzoates have demonstrated successful conversion to the corresponding anilines with excellent selectivity, avoiding the use of high-pressure hydrogen or harsh chemical reductants orgsyn.orgionike.com. These methods are applicable to a wide range of substituted nitroarenes and are expected to be effective for the selective reduction of this compound.

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to be feasible, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) present on the ring google.comnih.gov. The electron-withdrawing groups, such as a nitro group, must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance nih.govmdpi.com.

Reactions Involving the Ester Moiety

The methyl ester group is the second key reactive site in the molecule, primarily susceptible to hydrolysis.

Hydrolysis of the Methyl Ester to the Carboxylic Acid (3,4,5-trimethoxy-2-nitrobenzoic acid)

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid, is a fundamental reaction. This transformation is typically carried out under basic conditions, a process known as saponification, followed by acidification orgsyn.orgquora.comchemspider.com.

The reaction is generally performed by heating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) orgsyn.orgchemspider.com. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol (B129727). The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium. In a subsequent step, the reaction mixture is acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid orgsyn.orgmsu.edu. The resulting 3,4,5-trimethoxy-2-nitrobenzoic acid can then be isolated by filtration. This method is generally efficient and results in high yields of the carboxylic acid product orgsyn.org.

Representative Reaction Conditions for Ester Hydrolysis (Saponification):

| Parameter | Value/Condition |

| Substrate | Methyl m-nitrobenzoate (analogue) |

| Reagents | 1. Sodium Hydroxide (NaOH) in water 2. Hydrochloric Acid (HCl) |

| Solvent | Water |

| Temperature | Boiling |

| Reaction Time | 5-10 minutes |

| Yield | 90-96% |

Transesterification Reactions

Transesterification is a fundamental reaction of esters, and this compound is no exception. This process involves the exchange of the methyl group of the ester with another alkyl group from an alcohol, typically in the presence of an acid or base catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism. While specific studies on the transesterification of this exact compound are not prevalent in the provided search results, the general principles of this reaction are well-established for similar aromatic esters mdpi.com.

Table 1: Illustrative Transesterification Reactions

| Alcohol Reactant | Catalyst | Potential Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3,4,5-trimethoxy-2-nitrobenzoate |

| Isopropanol | Acid or Base | Isopropyl 3,4,5-trimethoxy-2-nitrobenzoate |

| Benzyl alcohol | Acid or Base | Benzyl 3,4,5-trimethoxy-2-nitrobenzoate |

Reactions Involving the Methoxy (B1213986) Groups

The three methoxy groups on the aromatic ring are susceptible to cleavage under specific, often harsh, conditions.

Demethylation, the conversion of a methoxy group to a hydroxyl group, can be achieved using strong protic acids like hydrobromic acid or potent Lewis acids such as aluminum chloride. Research has demonstrated the regioselective demethylation of similar trimethoxybenzoic acid esters. For instance, studies have shown that it is possible to selectively demethylate the para-methoxy group in 3,4,5-trimethoxy benzoic acid esters using an excess of aluminum halide in an organic solvent google.com. This selectivity is attributed to the electronic effects of the substituents on the aromatic ring google.com.

Direct substitution of the methoxy groups with other nucleophiles is a challenging transformation that typically requires activation of the aromatic ring. The presence of the electron-withdrawing nitro group can, in principle, facilitate nucleophilic aromatic substitution (SNAr) reactions. However, such reactions often necessitate strong nucleophiles and demanding reaction conditions.

Electrophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly substituted, and its reactivity towards electrophiles is a balance between the activating, ortho-, para-directing effects of the three methoxy groups and the deactivating, meta-directing effect of the nitro and methyl ester groups.

Introducing an additional nitro group onto the already nitrated ring is a difficult process due to the deactivating nature of the existing nitro group. Standard nitration conditions, such as a mixture of concentrated nitric and sulfuric acids, are employed for the nitration of less substituted benzoates ma.eduaiinmr.comyoutube.commnstate.edustudylib.netorgsyn.org. For a highly substituted and deactivated ring like that of this compound, more forcing conditions would likely be required. The position of any subsequent nitration would be directed to the only available position on the ring, which is C-6.

Halogenation: The electron-rich nature of the benzene (B151609) ring, due to the three methoxy groups, suggests that it would be susceptible to halogenation (e.g., with bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride libretexts.org. The substitution would be expected to occur at the C-6 position, which is ortho and para to the activating methoxy groups.

Sulfonation: Sulfonation, using fuming sulfuric acid, would also be expected to introduce a sulfonic acid group at the C-6 position. However, the conditions would need to be carefully controlled to prevent potential side reactions such as demethylation of the methoxy groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on aromatic rings that are strongly deactivated by electron-withdrawing groups like a nitro group. wikipedia.orgyoutube.comyoutube.com The nitro group on this compound makes the ring significantly less nucleophilic, thereby inhibiting the reaction with the carbocation or acylium ion electrophile generated in Friedel-Crafts reactions. youtube.comyoutube.commiracosta.edu

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Methyl 3,4,5-trimethoxy-2,6-dinitrobenzoate |

| Bromination | Br₂ / FeBr₃ | Methyl 6-bromo-3,4,5-trimethoxy-2-nitrobenzoate |

| Chlorination | Cl₂ / AlCl₃ | Methyl 6-chloro-3,4,5-trimethoxy-2-nitrobenzoate |

| Sulfonation | H₂SO₄ / SO₃ | 6-((Methoxycarbonyl)-2,3,4-trimethoxy-5-nitrobenzenesulfonic acid |

Derivatization Strategies for Advanced Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, offering multiple reactive sites for derivatization. The presence of the nitro group, the ester functionality, and the electron-rich trimethoxy-substituted benzene ring allows for a variety of chemical transformations. These reactions pave the way for the construction of more complex molecular architectures with potential applications in medicinal chemistry and material science. Key derivatization strategies often commence with the reduction of the nitro group to an amine, which dramatically alters the electronic properties of the ring and introduces a nucleophilic center, thereby enabling a host of subsequent cyclization and substitution reactions.

Synthesis of Heterocyclic Compounds Incorporating the Benzoate (B1203000) Scaffold (e.g., Quinazoline (B50416) Derivatives)

The transformation of this compound into heterocyclic systems, particularly quinazoline derivatives, represents a significant pathway in the synthesis of biologically active molecules. Quinazolinones are a class of fused nitrogen-containing heterocyclic compounds that are integral to the design of numerous medicinal and biologically active agents due to their wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties.

The synthetic route to quinazoline derivatives from this compound typically involves a two-step sequence:

Reduction of the Nitro Group: The initial and crucial step is the reduction of the nitro group at the 2-position to an amino group, yielding methyl 2-amino-3,4,5-trimethoxybenzoate. This transformation can be effectively achieved using various reducing agents. A common and efficient method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This reaction is generally carried out under mild conditions and provides the corresponding aminobenzoate in good yield.

Cyclization to the Quinazoline Core: The resulting methyl 2-amino-3,4,5-trimethoxybenzoate serves as a key intermediate for the construction of the quinazoline ring. Several methods can be employed for the cyclization step:

Reaction with Formamide: Heating the aminobenzoate with formamide at elevated temperatures can lead to the formation of the corresponding quinazolin-4(3H)-one.

Reaction with Orthoesters: Condensation with orthoesters, such as triethyl orthoformate, in the presence of a catalyst can also yield the quinazolinone scaffold.

Reaction with Isocyanates: Treatment of the aminobenzoate with isocyanates can lead to the formation of 2,4-quinazolinediones.

These synthetic strategies allow for the introduction of various substituents onto the quinazoline core, enabling the generation of a diverse library of compounds for biological screening.

Formation of Complex Molecular Architectures for Drug Discovery and Material Science

The 3,4,5-trimethoxyphenyl moiety, a key structural feature of this compound, is a recognized pharmacophore found in a variety of biologically active compounds, particularly those targeting tubulin polymerization. Tubulin is a critical protein involved in microtubule formation, which plays a vital role in cell division. Compounds that can inhibit tubulin polymerization are therefore of significant interest as potential anticancer agents.

While direct synthesis from this compound is not always explicitly documented, its structural motifs are integral to complex, biologically active molecules. For instance, the 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene and 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine molecular skeletons are core components of a new series of potent inhibitors of tubulin polymerization. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

The general synthetic approach to such complex molecules often involves the coupling of a 3,4,5-trimethoxybenzoyl group with a suitable heterocyclic scaffold. This compound can serve as a precursor to the necessary 3,4,5-trimethoxybenzoyl intermediates. For example, after reduction of the nitro group and potential modification of the ester, the resulting aminobenzoic acid derivative can be converted into a more reactive species, such as an acyl chloride or an activated ester, which can then be used to acylate a variety of nucleophiles to build more complex structures.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "this compound," these methods can elucidate its structural and electronic characteristics with high precision.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For "this compound," DFT calculations, often using a basis set such as B3LYP/6-311++G, would be performed to find the global minimum on the potential energy surface. researchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides critical information about the molecule's reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Determines the foundational structure for all other properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. researchgate.net |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations.

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These calculated shifts, when compared to experimental data, can confirm the molecular structure. For "this compound," theoretical ¹H and ¹³C NMR spectra would be calculated to assign the signals observed in experimental spectra. aiinmr.comwisc.edu

Similarly, theoretical vibrational frequencies can be computed from the optimized geometry. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental results. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Parameter | Typical Experimental Range/Value |

| ¹³C NMR | Chemical Shift (ppm) of Carbonyl Carbon | ~164 ppm aiinmr.com |

| ¹H NMR | Chemical Shift (ppm) of Methyl Ester Protons | ~3.9 ppm rsc.org |

| IR Spectroscopy | C=O Stretching Frequency (cm⁻¹) | 1690 - 1800 cm⁻¹ scirp.org |

| IR Spectroscopy | NO₂ Symmetric Stretching Frequency (cm⁻¹) | ~1354 cm⁻¹ scirp.org |

Note: The experimental values are based on related benzoate (B1203000) compounds and serve as a reference for what might be expected for the title compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.

Understanding how molecules of "this compound" interact with each other is key to predicting its solid-state properties. MD simulations can be used to model these intermolecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net These simulations can help predict the most likely crystal packing arrangements. ias.ac.in The presence of oxygen atoms in the methoxy (B1213986), nitro, and ester groups suggests that C-H···O interactions could play a significant role in the crystal structure. nih.gov Crystal packing simulations aim to predict the crystal structure from the molecular structure, a central goal of crystal engineering. rsc.org

Structure-Activity Relationship (SAR) Studies

While detailed experimental SAR studies on "this compound" are not extensively documented, computational methods can be used to predict its potential biological activity. The trimethoxybenzoate moiety is found in various natural products with medicinal properties. ontosight.ai By comparing the structural and electronic features of the title compound with other known active molecules, it is possible to generate hypotheses about its potential biological targets. For example, the arrangement of the methoxy and nitro groups on the benzene (B151609) ring will influence its size, shape, and electronic properties, which are key determinants of its interaction with biological macromolecules. Computational techniques like molecular docking could be used to predict how this molecule might bind to the active sites of various enzymes or receptors.

Computational Approaches to Correlate Structure with Potential Biological Activities

The biological potential of nitro compounds is a significant area of research, with various derivatives exhibiting a wide spectrum of activities, including antineoplastic, antibiotic, and antiparasitic effects. nih.govresearchgate.net The nitro group (NO2) is a strong electron-withdrawing group that can influence a molecule's electronic properties and polarity, which in turn can enhance interactions with biological targets like proteins. researchgate.net

Computational, or in silico, methods are instrumental in predicting and understanding these potential biological activities. For instance, studies on related nitrobenzoate derivatives, such as 3-methyl-4-nitrobenzoate compounds, have successfully used modeling to investigate their antifungal properties. researchgate.net These computational approaches can predict how a molecule like this compound might bind to a specific biological target.

One such study on pentyl 3-methyl-4-nitrobenzoate, which showed significant antifungal activity, used modeling to demonstrate its interaction with the protein TPMK, a proposed molecular target for antifungal agents. researchgate.net This type of analysis helps to build a structure-activity relationship (SAR), providing insights into which structural features of a molecule are crucial for its biological effect. researchgate.net For this compound, computational models could similarly be employed to screen for interactions with a wide range of proteins, helping to identify and prioritize potential therapeutic applications.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry is crucial for predicting the most likely pathways a chemical reaction will follow and for characterizing the high-energy transition states that must be overcome. For substituted benzoates, a key area of study is electrophilic aromatic substitution, where the existing substituents on the benzene ring direct incoming groups to specific positions.

The directing effects of the substituents on this compound—three methoxy groups, a nitro group, and a methyl ester group—would be complex. The nitro group is a strong deactivating, meta-directing group, meaning it decreases the ring's reactivity and directs incoming electrophiles to the meta position. brainly.com Conversely, methoxy groups are strongly activating, ortho-para directing groups. Computational methods can calculate the electron density of the aromatic ring and model the stability of the intermediates (sigma complexes) for substitution at different positions. This allows for a prediction of the major products of reactions like further nitration or halogenation. While specific transition state calculations for this compound are not detailed in available literature, the principles are well-established from studies on simpler isomers like methyl m-nitrobenzoate. brainly.com

Thermochemical Studies and Energetic Properties

Thermochemical studies focus on the energy changes that occur during chemical reactions and phase transitions. For nitroaromatic compounds, these properties are of particular interest as they relate to stability and potential applications as energetic materials.

Enthalpy of Formation Determination (Experimental and Computational)

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It can be determined through both experimental and computational methods.

Experimental Determination: Experimental values for the enthalpy of formation of condensed phases are often derived from combustion calorimetry. researchgate.net In this technique, a precise amount of the substance is burned in a high-pressure oxygen environment, and the heat released is meticulously measured. This provides the energy of combustion, from which the enthalpy of formation can be calculated. To determine the gas-phase enthalpy of formation, the enthalpy of sublimation or vaporization is also required. This can be measured using techniques like Calvet microcalorimetry or the Knudsen effusion method. researchgate.net

Computational Determination: High-level quantum chemical methods can accurately predict gas-phase enthalpies of formation. Composite methods like the G3(MP2)//B3LYP are frequently used for this purpose. researchgate.net These calculations are typically performed using appropriate hypothetical gas-phase reactions (isodesmic reactions) to ensure a cancellation of errors, leading to more reliable theoretical values. researchgate.net

While specific data for this compound is not available, studies on methyl nitrobenzoate isomers provide representative data obtained by these methods.

| Compound | Experimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Computational Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Method |

|---|---|---|---|

| Methyl 2-nitrobenzoate (B253500) | -237.5 ± 2.4 | -238.1 | G3(MP2)//B3LYP researchgate.net |

| Methyl 3-nitrobenzoate | -248.8 ± 2.6 | -249.2 | G3(MP2)//B3LYP researchgate.net |

| Methyl 4-nitrobenzoate | -245.9 ± 2.4 | -246.3 | G3(MP2)//B3LYP researchgate.net |

Analysis of Energetic-Structural Synergies in Nitrobenzoate Isomers

Comprehensive studies on methyl nitrobenzoate and methyl-substituted nitrobenzoic acid isomers have been conducted to analyze these energetic-structural synergies. researchgate.netnih.gov By comparing the experimentally determined and computationally calculated enthalpies of formation for different isomers, researchers can quantify the energetic consequences of placing substituents in different positions relative to one another. researchgate.net

Biological and Biomedical Research Applications

Antiproliferative and Anticancer Activities

Nitroaromatic compounds, a class to which Methyl 3,4,5-trimethoxy-2-nitrobenzoate belongs, are recognized for their wide spectrum of biological activities, including antineoplastic effects. encyclopedia.pub The presence of both the nitro group and the trimethoxy phenyl moiety suggests a potential for significant bioactivity, as both features are found in various potent anticancer agents.

In vitro Cytotoxicity Against Cancer Cell Lines

Methyl 2-nitro-3,4,5-trimethoxybenzoate has been identified as a potential anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro. biosynth.com Research into related nitroaromatic and trimethoxyphenyl compounds further supports the potential for this structural class to exhibit significant cytotoxicity against various cancer cell lines.

For instance, derivatives of 3,4,5-trimethoxychalcone have demonstrated potent cytotoxicity against murine acute lymphoblastic leukemia cells and have inhibited the growth of human leukemia cell lines at nanomolar concentrations. nih.gov Similarly, studies on other nitroaromatic compounds, such as N-alkyl-nitroimidazoles, have revealed cytotoxic effects against human breast (MDA-MB-231) and lung (A549) cancer cell lines. benthamopen.comresearchgate.net While these compounds are structurally distinct from this compound, their activity highlights the potential of the nitroaromatic scaffold in cancer research.

| Compound | Cell Line | IC50 / LC50 (µM) | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 | 16.67 ± 2.3 | researchgate.net |

| N-methyl-nitroimidazole | A549 | 17.00 ± 1.7 | researchgate.net |

| N-ethyl-nitroimidazole | MDA-MB-231 | 17.33 ± 2.1 | researchgate.net |

| N-ethyl-nitroimidazole | A549 | 14.67 ± 2.5 | researchgate.net |

| N-propyl-nitroimidazole | MDA-MB-231 | 21.50 ± 4.9 | researchgate.net |

| N-propyl-nitroimidazole | A549 | 19.33 ± 3.2 | researchgate.net |

| N-butyl-nitroimidazole | MDA-MB-231 | 17.00 ± 1.7 | researchgate.net |

| N-butyl-nitroimidazole | A549 | 32.33 ± 3.1 | researchgate.net |

This table presents the cytotoxic activity of various N-alkyl-nitroimidazole compounds against human cancer cell lines, illustrating the anticancer potential of the broader class of nitroaromatic compounds.

Mechanisms of Action in Cellular Systems

The anticancer effects of compounds structurally related to this compound are often attributed to their ability to interfere with critical cellular processes, leading to cell death and the inhibition of tumor growth.

Apoptosis Induction: A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzoic acid derivatives have been shown to retard cancer cell growth by triggering apoptosis through the activation of caspases, such as caspase-3. nih.gov The generation of reactive oxygen species (ROS) is often a precursor to apoptosis. researchgate.netmdpi.com The metabolic reduction of nitroaromatic compounds can produce reactive intermediates that lead to oxidative stress and subsequent apoptotic cell death. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle can prevent cancer cell proliferation. Compounds containing the 3,4,5-trimethoxyphenyl group have been observed to cause cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For example, certain 3,4,5-trimethoxychalcones induce mitotic arrest by interfering with microtubule assembly. nih.gov Other related benzoic acid derivatives have been found to induce cell-cycle arrest at the G1 phase. nih.gov This suggests that derivatives of this compound could potentially halt the proliferation of cancer cells by disrupting cell cycle progression.

Reactive Oxygen Species (ROS) Production: The metabolism of nitroaromatic compounds is a known source of reactive oxygen species. nih.govnih.gov While cancer cells often have higher basal levels of ROS compared to normal cells, a significant further increase in ROS can be toxic, leading to DNA damage, protein oxidation, and ultimately, cell death through apoptosis. mdpi.comnih.gov The nitro group of this compound can undergo metabolic reduction, potentially generating superoxide (B77818) anions and other reactive species that contribute to its anticancer activity. nih.gov

Structure-Activity Relationships of this compound Derivatives in Anticancer Research